molecular formula C₁₇H₂₀O₇ B560576 7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde CAS No. 1338934-20-5

7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde

Cat. No.: B560576
CAS No.: 1338934-20-5
M. Wt: 336.34
InChI Key: QSVDQIXSUDHAOF-UHFFFAOYSA-N
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Description

MKC9989 is a chemical compound known for its inhibitory effects on the Inositol-Requiring Enzyme 1 alpha (IRE1α). This enzyme is crucial for the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. MKC9989 is classified as a hydroxy aryl aldehyde inhibitor and has shown significant potential in scientific research, particularly in the fields of biochemistry and molecular biology .

Future Directions

Given its unique properties and potential benefits, this compound is a promising candidate for further exploration and experimentation in various scientific research applications. Its potential as a LOX inhibitor suggests it could be further optimized for use as an anti-inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MKC9989 involves the formation of a Schiff base through a reaction between an aldehyde and an amine. The specific synthetic route includes the use of hydroxy aryl aldehydes, which react with the amine side chain of lysine residues in the IRE1α enzyme . The reaction conditions typically involve controlled temperature and pressure to ensure the stability of the Schiff base.

Industrial Production Methods: Industrial production of MKC9989 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the integrity of the compound. The production process is optimized to achieve high yields and purity levels, making MKC9989 suitable for extensive research applications .

Chemical Reactions Analysis

Types of Reactions: MKC9989 primarily undergoes Schiff base formation reactions. This involves the reaction of the aldehyde group with the amine group of lysine residues in the IRE1α enzyme. The compound also participates in hydrogen bonding and π-π interactions, which contribute to its stability and selectivity .

Common Reagents and Conditions: The common reagents used in the reactions involving MKC9989 include hydroxy aryl aldehydes and amines. The reaction conditions often involve controlled temperature and pressure to facilitate the formation of stable Schiff bases. Additionally, the presence of water molecules is minimized to prevent hydrolysis of the imine group formed during the reaction .

Major Products Formed: The major product formed from the reaction of MKC9989 with IRE1α is a stable Schiff base. This product is characterized by its high selectivity towards the lysine residue K907 in the IRE1α enzyme, which is crucial for its inhibitory effects .

Properties

IUPAC Name

7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O7/c1-10-11(4-5-23-7-6-21-2)17(20)24-16-12(10)8-14(22-3)15(19)13(16)9-18/h8-9,19H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVDQIXSUDHAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
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7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde
Reactant of Route 6
7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde

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